molecular formula C14H16BrNO B14220599 2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- CAS No. 828267-52-3

2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-

Cat. No.: B14220599
CAS No.: 828267-52-3
M. Wt: 294.19 g/mol
InChI Key: ZSJMXITVMNFURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- is a chemical compound with a unique structure that includes a hexahydro-azepinone ring substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- typically involves the reaction of hexahydro-2H-azepin-2-one with a brominated phenyl compound under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromophenyl group or the azepinone ring.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biological assays to investigate its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azepin-2-one, hexahydro-1-methyl-
  • Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one
  • 1,3-Dihydro-2H-benzo[d]azepin-2-ones

Uniqueness

2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro- is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

828267-52-3

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

1-[1-(2-bromophenyl)ethenyl]azepan-2-one

InChI

InChI=1S/C14H16BrNO/c1-11(12-7-4-5-8-13(12)15)16-10-6-2-3-9-14(16)17/h4-5,7-8H,1-3,6,9-10H2

InChI Key

ZSJMXITVMNFURH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Br)N2CCCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.